molecular formula C22H46S2 B1616074 Undecyl disulfide CAS No. 79458-27-8

Undecyl disulfide

Cat. No. B1616074
CAS RN: 79458-27-8
M. Wt: 374.7 g/mol
InChI Key: BMMUJKMHJWGHJA-UHFFFAOYSA-N
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Description

Undecyl disulfide is a chemical compound that contains a total of 69 bonds, including 23 non-H bonds, 21 rotatable bonds, and 1 disulfide . It is used in various applications, including laboratory chemicals and synthesis of substances .


Synthesis Analysis

Undecyl disulfide can be synthesized through various methods. For instance, one study reported the synthesis of a disulfide-functionalized fluorescent derivative of carbozole named 11-(9-carbazolyl)-1-undecyl disulfide (CBZDS). The process used proton nuclear magnetic resonance spectroscopy to distinguish thiol from its corresponding symmetrical disulfide . Another study mentioned the reaction of diethyl(p-dimethylaminobenzoyl) phosphine sulfide with di(undecyl) disulfide in the presence of RhH(PPh 3) 4 (2 mol%) and dppe (4 mol%) in refluxing THF for 3 h, which resulted in the corresponding thioester .


Molecular Structure Analysis

The molecular structure of Undecyl disulfide includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Undecyl disulfide molecule contains a total of 69 bond(s), including 23 non-H bond(s), 21 rotatable bond(s), and 1 disulfide(s) .


Chemical Reactions Analysis

The interconversion between dithiol and disulfide groups is a redox reaction. In the oxidized (disulfide) state, each sulfur atom has lost a bond to hydrogen and gained a bond to sulfur . Another study reported that when diethyl(p-dimethylaminobenzoyl) phosphine sulfide was reacted with di(undecyl) disulfide, the corresponding thioester was obtained .


Physical And Chemical Properties Analysis

Undecyl disulfide is a typically layered transition metal chalcogenide. It is considered one of the promising electrode candidates for next-generation high energy density batteries owing to its tunable physical and chemical properties, low cost, and high specific capacity .

Scientific Research Applications

  • Disulfide Bonds in Protein Folding and Stability : Disulfide bonds, like those found in undecyl disulfide, play a crucial role in protein folding and stability. A study highlighted the applications of disulfide-bond chemistry in understanding protein folding, structure, and stability. The research focused on bovine pancreatic ribonuclease A and explored how disulfide bonds impact the protein's structure and function (Wedemeyer et al., 2000).

  • Self-Healing Materials Based on Disulfide Bonds : Disulfide bonds are instrumental in creating self-healing materials. A study demonstrated the use of disulfide chemistry to introduce self-healing abilities in covalently cross-linked rubber. This innovation enables autonomous healing of damage at moderate temperatures, leading to full recovery of mechanical properties (Canadell et al., 2011).

  • Catalytic Applications : Disulfides, including those similar to undecyl disulfide, have been studied for their catalytic properties. For instance, a molecular complex mimicking the active edge site fragments of molybdenum disulfide (MoS2) was developed. This molecule showed activity toward electrochemical hydrogen generation from water, demonstrating the potential of disulfides in catalysis (Karunadasa et al., 2012).

  • Disulfide Engineering in Biotechnology : Disulfide engineering is a significant technique in biotechnology for improving protein stability and modifying functional characteristics. Research has focused on software tools, like Disulfide by Design 2.0, that predict pairs of residues in proteins that could form disulfide bonds if mutated to cysteines, enhancing their application in various fields (Craig & Dombkowski, 2013).

  • Nanochemistry and Material Science : Disulfide-functionalized compounds, including derivatives similar to undecyl disulfide, have been synthesized and used for coating gold nanoparticles. This research illustrates the potential of disulfides in nanochemistry and material science applications (Jadhav & Maccagno, 2014).

  • Dynamic Covalent Chemistry : The dynamic covalent chemistry of disulfides, which includes reactions similar to those involving undecyl disulfide, has been explored for synthesizing various chemical structures efficiently. This method has proven useful for producing benzofused nitrogen-sulfur heterocycles with high skeletal diversity (Zhu et al., 2010).

  • Bacterial Protein Folding : Research on disulfide bond systems in bacteria, like those in uropathogenic Escherichia coli, has revealed their critical role in the proper folding and functioning of secreted and membrane-associated proteins. This study underscores the importance of disulfide bonds in biological systems (Totsika et al., 2009).

  • Synthesis of Disulfides : The synthesis of disulfides, including methods that could be applied to compounds like undecyl disulfide, has been a subject of study. For example, a rapid method for synthesizing symmetrical disulfides using sulfur and sodium sulfide was reported, showcasing efficient production techniques (Sonavane et al., 2007).

Safety And Hazards

Undecyl disulfide may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment. If in contact with skin or eyes, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

1-(undecyldisulfanyl)undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46S2/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMUJKMHJWGHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCSSCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303553
Record name Undecyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecyl disulfide

CAS RN

79458-27-8
Record name Undecyl disulfide
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Record name Undecyl disulfide
Source EPA DSSTox
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Record name Undecyl disulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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